molecular formula C9H12N4S B13093686 5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione CAS No. 94341-98-7

5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione

Cat. No.: B13093686
CAS No.: 94341-98-7
M. Wt: 208.29 g/mol
InChI Key: DRBWVJRLJSJBPP-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a tert-butyl group at the 5-position and a thione group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with tert-butyl isocyanide and carbon disulfide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl or aryl halides; reactions conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl substituted triazolopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents at the 5- or 7-positions, leading to variations in their chemical and biological properties.

Properties

CAS No.

94341-98-7

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

5-tert-butyl-6H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione

InChI

InChI=1S/C9H12N4S/c1-9(2,3)6-4-7(14)13-8(12-6)10-5-11-13/h5H,4H2,1-3H3

InChI Key

DRBWVJRLJSJBPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=NC=NN2C(=S)C1

Origin of Product

United States

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